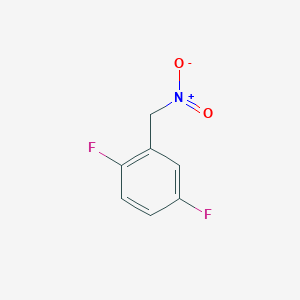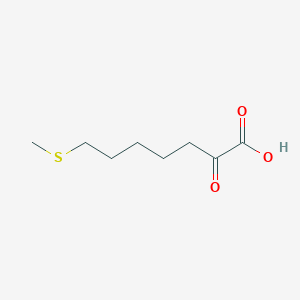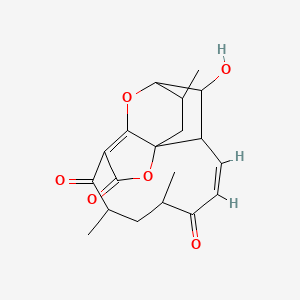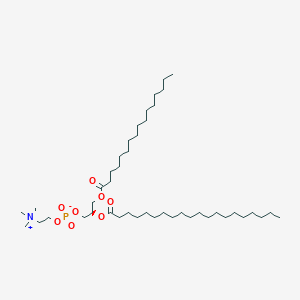
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-palmitoyl-2-icosanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the acyl groups at positions 1 and 2 are palmitoyl and icosanoyl respectively. It derives from an icosanoic acid and a hexadecanoic acid.
Scientific Research Applications
Physical Chemical Characteristics
- The critical micellar concentration of 1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine and its homologs were determined, contributing to the understanding of their physical properties, particularly in relation to platelet activating factor (PAF) (Kramp et al., 1984).
Synthesis for Biological Studies
- The compound has been synthesized for use as a model to study the biological and toxicological properties of arsenic-containing phosphatidylcholines in food (Guttenberger et al., 2017).
Liquid-Crystalline Phase Properties
- The mixing properties of 1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine in liquid-crystalline phase have been examined using fluorescent probes, providing insights into the behavior of lipid bilayers (Ahn & Yun, 1999).
Synthesis of Analogs
- Novel analogs of phosphatidylcholine, including 1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine, have been synthesized for studying the role of phospholipases in biological processes (Agarwal et al., 1984).
Enzymatic Synthesis
- The enzymatic synthesis of this compound has been explored to understand its potential biological roles, particularly in relation to its antihypertensive activity and as a platelet-activating factor (Wykle et al., 1980).
Hypotensive Activity
- This compound has been shown to have potent hypotensive activity in studies involving spontaneously hypertensive rats (Masugi et al., 1982).
Phase Behavior in Aqueous Media
- The phase behavior of derivatives of 1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine has been studied to understand their structural properties in biological systems (Meglio et al., 2000).
Effects on Gene Expression
- Studies have examined the effects of oxidized phospholipids, including derivatives of this compound, on gene expression in macrophages, revealing their potential impact on atherogenesis and inflammation (Koller et al., 2014).
Preparation via Phospholipase
- The compound has been prepared using immobilized phospholipase A1, showcasing its potential for biochemical applications (Vijeeta et al., 2004).
properties
Product Name |
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C44H88NO8P |
Molecular Weight |
790.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
InChI Key |
HVPURDWMANOTFO-HUESYALOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





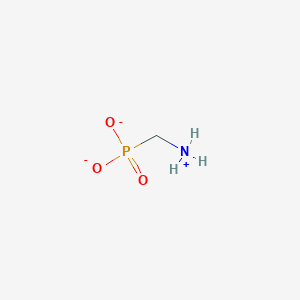
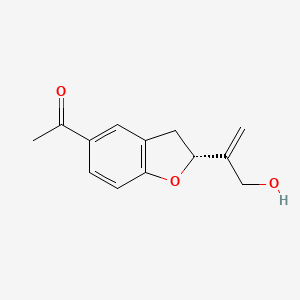
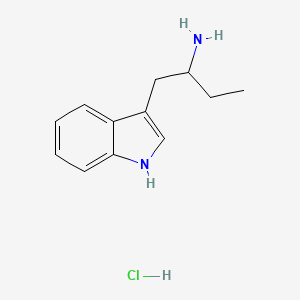
![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)
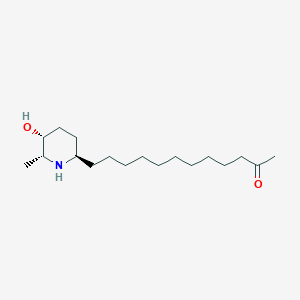
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
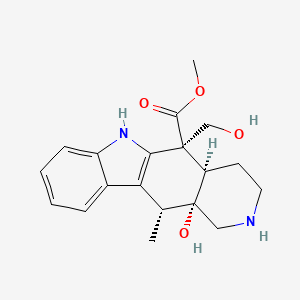
![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
